Malic acid 4-Me ester

Description

Properties

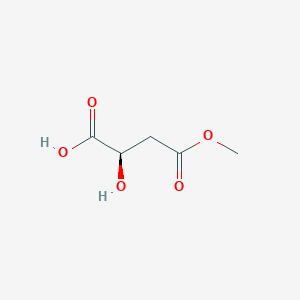

Molecular Formula |

C5H8O5 |

|---|---|

Molecular Weight |

148.11 g/mol |

IUPAC Name |

(2R)-2-hydroxy-4-methoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m1/s1 |

InChI Key |

ZJDXMXMEZZVUKO-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)O)O |

Canonical SMILES |

COC(=O)CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of (S)-Malic Acid 4-Methyl Ester from L-Malic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (S)-Malic acid 4-methyl ester, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the readily available and inexpensive starting material, L-malic acid. Due to the differential reactivity of the two carboxylic acid moieties in L-malic acid, a direct regioselective esterification at the 4-position is challenging. Therefore, a robust multi-step chemical approach involving a protection-esterification-deprotection strategy is the most viable pathway. This guide details the experimental protocols for this synthetic route, presents quantitative data in a structured format, and includes visualizations of the process workflow.

Synthetic Strategy Overview

The synthesis of (S)-Malic acid 4-methyl ester from L-malic acid necessitates a strategic approach to differentiate the two carboxyl groups. The carboxyl group at the 1-position (C-1), being adjacent to the hydroxyl group, exhibits different steric and electronic properties compared to the carboxyl group at the 4-position (C-4). Direct esterification methods, such as Fischer esterification, typically lead to a mixture of the 1-monoester, 4-monoester, and the diester, with a potential preference for the 1-monoester. To achieve exclusive methylation at the C-4 position, a protection strategy is employed.

The overall synthetic workflow can be summarized in three key stages:

-

Protection: The 1-carboxyl and 2-hydroxyl groups of L-malic acid are simultaneously protected by forming a cyclic acetal (B89532) derivative. This is a common and effective method for protecting 1,2-diols and related functionalities.

-

Esterification: The remaining free carboxylic acid at the 4-position is then esterified to its methyl ester using standard esterification conditions.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, (S)-Malic acid 4-methyl ester.

This sequence ensures the desired regioselectivity and preserves the stereochemical integrity of the chiral center.

Figure 1: Overall workflow for the synthesis of (S)-Malic acid 4-methyl ester.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis.

Step 1: Protection of L-Malic Acid as (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

This step involves the formation of an acetonide to protect the 1-carboxyl and 2-hydroxyl groups of L-malic acid.

Materials:

-

L-Malic acid

-

Acetone (B3395972) (anhydrous)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of L-malic acid (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction can be gently heated to reflux to increase the rate.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected L-malic acid as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Figure 2: Experimental workflow for the protection of L-malic acid.

Step 2: Esterification of the Protected L-Malic Acid

The free carboxylic acid at the 4-position of the protected intermediate is esterified to its methyl ester.

Materials:

-

Protected L-malic acid from Step 1

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount) or other esterification catalyst (e.g., DCC/DMAP)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (B109758) or Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the protected L-malic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the protected (S)-malic acid 4-methyl ester. This product can be purified by column chromatography if necessary.

Step 3: Deprotection to (S)-Malic Acid 4-Methyl Ester

The final step involves the removal of the acetonide protecting group to yield the target molecule.

Materials:

-

Protected (S)-malic acid 4-methyl ester from Step 2

-

Methanol

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the protected ester (1 equivalent) in methanol.

-

Add 1 M aqueous hydrochloric acid until the pH is approximately 1-2.

-

Stir the mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude (S)-malic acid 4-methyl ester.

-

The final product can be purified by column chromatography on silica (B1680970) gel to obtain the pure (S)-malic acid 4-methyl ester.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The values are indicative and may vary based on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Protection | L-Malic Acid | (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | p-TSA | Acetone | 25-56 | 24-48 | 85-95 |

| 2 | Esterification | Protected L-Malic Acid | Protected (S)-Malic Acid 4-Methyl Ester | H₂SO₄ | Methanol | 0-25 | 12-24 | 80-90 |

| 3 | Deprotection | Protected Ester | (S)-Malic Acid 4-Methyl Ester | HCl | Methanol/H₂O | 25 | 4-8 | 90-98 |

Conclusion

The synthesis of (S)-Malic acid 4-methyl ester from L-malic acid is effectively achieved through a three-step sequence involving protection, esterification, and deprotection. This method provides a reliable and regioselective route to this important chiral intermediate. The use of an acetonide protecting group allows for the selective functionalization of the C-4 carboxyl group. The protocols detailed in this guide are robust and can be adapted for various scales of synthesis in a research or drug development setting. Careful monitoring of each reaction step by appropriate analytical techniques such as TLC and NMR is crucial for optimizing reaction conditions and ensuring the purity of the final product.

An In-depth Technical Guide to the Chemical Properties of Malic Acid 4-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-methyl ester, with the chemical formula C₅H₈O₅ and a molecular weight of 148.11 g/mol , is a mono-ester derivative of malic acid.[1] It is also known by other names, including (S)-2-hydroxy-4-methoxy-4-oxobutanoic acid and (S)-2-Hydroxybutanedioic acid 4-methyl ester. This compound is a naturally occurring substance that has been isolated from the herbs of Saccharum sinense. As a derivative of the Krebs cycle intermediate, malic acid, this ester holds potential for applications in various scientific and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, available experimental data, and relevant methodologies.

Chemical and Physical Properties

Malic acid 4-methyl ester is a crystalline solid at room temperature. It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] A summary of its key physical properties is presented in Table 1. It is important to note that several of these values are predicted and not yet experimentally verified.

Table 1: Physical and Chemical Properties of Malic Acid 4-Methyl Ester

| Property | Value | Source |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Boiling Point (Predicted) | 357.7 ± 27.0 °C | [1] |

| pKa (Predicted) | 3.49 ± 0.23 | [1] |

| Flash Point (Predicted) | 157.3 ± 17.2 °C | N/A |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.473 | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| CAS Number | 66178-02-7 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the 4-methyl ester are not available, the spectra of the parent compound, malic acid, can provide some insight.

-

¹H NMR: The proton spectrum of malic acid typically shows a characteristic AX2 spin system for the protons on the carbon backbone. For the 4-methyl ester, one would expect to see a singlet corresponding to the methyl ester protons (at approximately 3.7 ppm), a multiplet for the proton on the hydroxyl-bearing carbon, and two diastereotopic protons adjacent to the ester group, which would likely appear as a multiplet.

-

¹³C NMR: The carbon spectrum of malic acid shows four distinct signals for the four carbon atoms. For the 4-methyl ester, one would expect five signals: one for the methyl group of the ester (around 52 ppm), two for the carboxylic acid and ester carbonyls (in the range of 170-180 ppm), one for the carbon bearing the hydroxyl group (around 67 ppm), and one for the methylene (B1212753) carbon.

Mass Spectrometry (MS)

Specific mass spectrometry data for Malic acid 4-methyl ester is not available. The electron ionization mass spectrum of the parent malic acid shows fragmentation patterns corresponding to the loss of water, carboxyl groups, and other small fragments. For the 4-methyl ester, one would expect to observe a molecular ion peak (M+) at m/z 148, followed by fragmentation patterns involving the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOH), and water (-H₂O).

Infrared (IR) Spectroscopy

An experimental IR spectrum for Malic acid 4-methyl ester is not publicly available. Based on its functional groups, the IR spectrum is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band from the hydroxyl group and the carboxylic acid, typically in the range of 3500-2500 cm⁻¹.

-

C-H stretching bands from the alkyl chain, typically around 2950-2850 cm⁻¹.

-

Two C=O stretching bands: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the ester carbonyl (around 1735-1750 cm⁻¹).

-

C-O stretching bands for the ester and the hydroxyl group, in the region of 1300-1000 cm⁻¹.

Experimental Protocols

Synthesis

A plausible synthetic route for Malic acid 4-methyl ester is the Fischer esterification of malic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction would likely involve refluxing a solution of malic acid in an excess of methanol with a catalytic amount of acid.

Generalized Esterification Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product would likely involve the following steps:

-

Neutralization: The reaction mixture would be neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst.

-

Extraction: The ester would be extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

Drying: The organic layer would be dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate.

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Chromatography: The final purification would likely be achieved by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of hexane (B92381) and ethyl acetate.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Malic acid 4-methyl ester. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate. Detection could be achieved using a UV detector at a low wavelength (e.g., 210 nm).

General HPLC Analysis Workflow:

Caption: General workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of Malic acid 4-methyl ester in any signaling pathways. As a derivative of a key metabolite, it could potentially interact with enzymes that recognize malate (B86768) or similar dicarboxylic acids. Further research is required to elucidate any potential biological roles.

Conclusion

Malic acid 4-methyl ester is a naturally derived compound with potential for further scientific investigation. While some of its fundamental chemical and physical properties have been predicted, a significant amount of experimental data, including its melting point, comprehensive spectroscopic characterization, and detailed protocols for its synthesis and analysis, is still lacking. Future research efforts should focus on obtaining this crucial experimental data to fully characterize this compound and explore its potential applications in chemistry, biology, and pharmacology. Researchers interested in this molecule should consider the generalized experimental approaches outlined in this guide as a starting point for their investigations.

References

Malic Acid 4-Me Ester: A Technical Guide for Researchers

CAS Number: 66178-02-7 Molecular Formula: C₅H₈O₅ Molecular Weight: 148.11 g/mol

This technical guide provides a comprehensive overview of Malic acid 4-Me ester, a naturally occurring dicarboxylic acid monoester. Due to the limited availability of specific research on this particular ester, this document synthesizes information from studies on the parent compound, malic acid, and general principles of organic chemistry and natural product isolation. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound, also known as monomethyl malate (B86768), is a derivative of malic acid, an alpha-hydroxy-dicarboxylic acid. It is characterized by the esterification of the carboxylic acid group at the 4-position with a methyl group. The presence of a free carboxylic acid, a hydroxyl group, and an ester functional group suggests a molecule with diverse chemical reactivity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66178-02-7 | N/A |

| Molecular Formula | C₅H₈O₅ | N/A |

| Molecular Weight | 148.11 | N/A |

| Physical State | Crystalline solid | [1] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone. | [2] |

| Natural Source | Isolated from the herbs of Saccharum sinense (sugarcane). | [1] |

Synthesis and Isolation

Proposed Synthesis Protocol: Fischer-Speier Esterification

This protocol describes a general method for the selective mono-esterification of a dicarboxylic acid.

Objective: To synthesize this compound from L-malic acid and methanol (B129727).

Materials:

-

L-malic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and hot plate

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-malic acid in a minimal amount of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Isolation from Saccharum sinense

This compound has been identified as a natural product in Saccharum sinense. The following is a general protocol for the extraction and isolation of small molecules from plant material.

Objective: To isolate this compound from the dried herbs of Saccharum sinense.

Materials:

-

Dried and powdered Saccharum sinense herb

-

Methanol or ethanol (B145695)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

-

Standard laboratory glassware for extraction and chromatography

Methodology:

-

Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, followed by ethyl acetate.

-

Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica gel.

-

Elution: Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components.

-

Isolation and Identification: Collect the fractions and monitor by TLC. Fractions containing the compound of interest can be combined and further purified by recrystallization or preparative HPLC. The structure of the isolated compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the current scientific literature. However, the biological roles of its parent compound, malic acid, and other malic acid esters are well-documented and may provide insights into the potential activities of the 4-Me ester.

Malic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in aerobic organisms. It is also known to possess antioxidant and pH-regulating properties.

Table 2: Reported Biological Activities of Malic Acid and its Derivatives

| Compound/Derivative | Biological Activity | Potential Application | Source |

| L-Malic acid | Energy metabolism intermediate | Food additive, potential therapeutic for fatigue | N/A |

| L-Malic acid | Antioxidant | Cellular protection against oxidative stress | N/A |

| Malic acid esters (general) | Antimicrobial | Food preservation, potential therapeutic | N/A |

| Mono-n-butyl Malate | Antihyperglycemic (α-amylase and α-glucosidase inhibition) | Diabetes management | [3] |

It is important to note that the biological activity of a molecule can be significantly altered by esterification. Therefore, the activities listed above are for reference and require experimental validation for this compound.

Visualizations

Experimental Workflow: Isolation from Natural Source

Caption: General workflow for the isolation of this compound.

Signaling Pathway: Role of Malate in the Citric Acid Cycle

Caption: The conversion of malate in the citric acid cycle.

Conclusion

This compound is a natural product with potential for further scientific investigation. While direct research on this compound is currently limited, this guide provides a foundational understanding based on the chemistry of its parent compound and general experimental methodologies. The proposed synthesis and isolation protocols offer a starting point for obtaining the compound for further study. The known biological activities of related malic acid derivatives suggest potential areas of investigation for this compound, including its metabolic, antioxidant, and antimicrobial properties. Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this molecule.

References

An In-depth Technical Guide on the Biological Activity of Malic acid 4-Me ester

Affiliation: Google Research

Abstract

Malic acid 4-Me ester, also known as 4-methyl ester malic acid, is a naturally occurring derivative of malic acid isolated from Saccharum sinense. Despite its availability as a research chemical, there is a notable scarcity of published scientific literature detailing its specific biological activities, mechanism of action, and potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. Due to the limited direct data, this document provides an in-depth overview of the well-established biological roles of its parent compound, L-malic acid, and discusses the potential implications of its 4-methyl ester modification. Furthermore, this guide proposes a structured, hypothetical experimental workflow to systematically investigate the biological profile of this compound, from initial in vitro screening to in vivo validation.

Introduction to this compound

This compound is a carboxylic acid ester with the chemical formula C₅H₈O₅. It is structurally a malic acid molecule in which the carboxylic acid group at the 4-position has been esterified with a methyl group. While commercially available for research purposes, its biological functions remain largely unexplored.

Biological Activity of the Parent Compound: L-Malic Acid

To infer the potential biological activities of this compound, it is essential to first understand the multifaceted roles of L-malic acid.

Central Role in Cellular Metabolism

L-malic acid, in its ionized form malate, is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms.[1][2] Malate is formed from fumarate (B1241708) and is subsequently oxidized to oxaloacetate, a process that generates NADH, a crucial reducing equivalent for ATP synthesis.[2]

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of L-malic acid. It has been shown to improve antioxidant capacity and glucose metabolism.[3] L-malic acid can reduce oxidative stress by decreasing the levels of reactive oxygen species and enhancing the activity of antioxidant enzymes.[4]

Therapeutic Applications

L-malic acid is used in various therapeutic and pharmaceutical applications. It is utilized in treatments for fibromyalgia and dry mouth.[5][6] Additionally, it is used as an excipient in drug formulations to improve solubility and stability.[7] Salts of malic acid, such as potassium L-malate, are used as potassium supplements.[7]

Potential Implications of 4-Methyl Esterification

The esterification of a carboxylic acid can significantly alter its physicochemical properties and, consequently, its biological activity. Methyl esters of biologically active carboxylic acids are often synthesized to create "pro-drugs" with improved cell membrane permeability.[8][9][10] The neutral ester is more lipophilic than the charged carboxylate, facilitating passive diffusion into cells. Once inside, non-specific esterases can hydrolyze the ester back to the active carboxylic acid.[11]

Therefore, it is plausible that this compound could exhibit enhanced cellular uptake compared to malic acid, potentially leading to more potent intracellular effects. This could amplify its role in cellular metabolism or its antioxidant and anti-inflammatory activities.

Proposed Experimental Workflow for Characterizing the Biological Activity of this compound

Given the lack of data, a systematic investigation is required. The following workflow outlines a proposed research plan.

Phase 1: In Vitro Screening

The initial phase aims to establish a basic biological activity profile.

-

Cytotoxicity Assays:

-

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the effect of this compound on the viability of various cell lines (e.g., cancer cell lines like HeLa, and normal cell lines like HEK293). Cells are seeded in 96-well plates, treated with a range of concentrations of the compound for 24-72 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured spectrophotometrically to determine cell viability.

-

Data Presentation: Results should be presented as IC₅₀ (half-maximal inhibitory concentration) values in a table for each cell line.

-

-

Antioxidant Activity Assays:

-

Protocol: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be performed.[12][13][14][15] For the DPPH assay, a solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after a specific incubation time. The ABTS assay involves generating the ABTS radical cation, which is then incubated with the test compound, and the decrease in absorbance is measured.

-

Data Presentation: The antioxidant capacity can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC) and summarized in a table.

-

-

Enzyme Inhibition Assays:

-

Protocol: Based on the structural similarity to metabolic intermediates, assays for enzymes involved in inflammation (e.g., cyclooxygenases COX-1 and COX-2) or metabolic pathways could be relevant.[16][17] For a COX inhibition assay, the enzyme activity is measured in the presence of various concentrations of this compound by monitoring the oxygen consumption or the formation of prostaglandin (B15479496) E₂.

-

Data Presentation: IC₅₀ values for enzyme inhibition should be tabulated.

-

| Assay Type | Parameter | Cell Line / System | This compound |

| Cytotoxicity | IC₅₀ (µM) | HeLa | To be determined |

| HEK293 | To be determined | ||

| Antioxidant | IC₅₀ (µM) | DPPH Radical Scavenging | To be determined |

| TEAC (mM Trolox/mM) | ABTS Radical Scavenging | To be determined | |

| Enzyme Inhibition | IC₅₀ (µM) | COX-2 | To be determined |

Phase 2: Mechanism of Action and Target Identification

If significant activity is observed in the initial screening, the next phase focuses on elucidating the underlying mechanism.

-

Target Identification:

-

Protocol: Techniques such as affinity chromatography-mass spectrometry or Drug Affinity Responsive Target Stability (DARTS) can be employed.[18][19][20][21] For affinity chromatography, the compound would be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.

-

-

Pathway Analysis:

-

Protocol: Once a target is identified, its role in relevant signaling pathways can be investigated using techniques like Western blotting to analyze protein expression and phosphorylation status, and qPCR to measure changes in gene expression.

-

Phase 3: In Vivo Validation

The final phase involves validating the in vitro findings in animal models.

-

Toxicity Studies:

-

Protocol: Acute and sub-chronic toxicity studies should be conducted in rodents (e.g., mice or rats) according to OECD guidelines to determine the safety profile and dose range for efficacy studies.[22][23][24][25] This involves administering the compound at various doses and monitoring for clinical signs of toxicity, as well as performing hematological, biochemical, and histopathological analyses.

-

-

Efficacy Studies:

-

Protocol: Based on the in vitro results, appropriate animal models should be selected. For example, if anti-inflammatory activity is observed, a lipopolysaccharide (LPS)-induced inflammation model in mice could be used.[26][27][28][29][30] If effects on metabolism are noted, a diet-induced obesity model might be relevant.[31][32][33] Efficacy would be assessed by measuring relevant biomarkers (e.g., cytokine levels, metabolic parameters) and clinical outcomes.

-

Conclusion

While this compound remains an understudied natural product, its parent compound, L-malic acid, possesses a range of well-documented and significant biological activities. The 4-methyl ester modification has the potential to enhance the cellular uptake and potency of malic acid. The proposed experimental workflow provides a clear and comprehensive roadmap for researchers to systematically investigate the biological activity of this compound, thereby filling a critical knowledge gap and potentially uncovering a novel therapeutic agent. This guide is intended to stimulate and facilitate future research into this promising compound.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits - MetwareBio [metwarebio.com]

- 3. Maternal consumption of l-malic acid enriched diets improves antioxidant capacity and glucose metabolism in offspring by regulating the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Malic Acid Descaler for Drinking Water—Physicochemical Analysis and Biological Activity [mdpi.com]

- 5. Malic acid as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 6. Malic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. czhhsw.com [czhhsw.com]

- 8. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 23. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]

- 24. scribd.com [scribd.com]

- 25. blog.biobide.com [blog.biobide.com]

- 26. mdpi.com [mdpi.com]

- 27. criver.com [criver.com]

- 28. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]

- 29. asianjpr.com [asianjpr.com]

- 30. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]

- 32. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]

- 33. Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Malic Acid 4-Me Ester: A Versatile Chiral Building Block for Asymmetric Synthesis

Introduction

(S)-Malic acid, a naturally occurring and readily available dicarboxylic acid, has long been recognized as a valuable chiral synthon in organic synthesis. Its C4 framework, adorned with multiple functional groups, provides a versatile platform for the construction of complex, stereochemically defined molecules. Among its derivatives, (S)-malic acid 4-methyl ester ((S)-4-methyl 2-hydroxybutanedioate), with the CAS Number 66178-02-7, has emerged as a particularly useful chiral building block. The selective protection of the C4 carboxylic acid as a methyl ester leaves the C1 carboxylic acid and the C2 hydroxyl group available for a wide range of chemical transformations. This strategic differentiation allows for precise control over reactivity and enables the synthesis of a diverse array of chiral molecules, including pharmaceuticals, agrochemicals, and natural products. This in-depth technical guide explores the synthesis, properties, and applications of (S)-malic acid 4-Me ester as a cornerstone of modern asymmetric synthesis.

Physicochemical Properties

(S)-Malic acid 4-Me ester is a crystalline solid that is soluble in a variety of common organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO).[1] This solubility profile facilitates its use in a broad range of reaction conditions.

| Property | Value | Reference |

| CAS Number | 66178-02-7 | [1][2] |

| Molecular Formula | C₅H₈O₅ | [2] |

| Molecular Weight | 148.11 g/mol | [2] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥98% | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Synthesis of (S)-Malic Acid 4-Me Ester

The selective mono-esterification of malic acid presents a synthetic challenge due to the presence of two carboxylic acid groups with similar reactivity. However, methods leveraging the formation of cyclic intermediates or the use of specific catalysts can achieve the desired regioselectivity.

Experimental Protocol: Selective Monoesterification via an Anhydride (B1165640) Intermediate

A common and effective method for the selective synthesis of (S)-malic acid 4-Me ester involves the transient formation of an anhydride, followed by regioselective opening with methanol (B129727).

Materials:

-

(S)-Malic acid

-

Acetic anhydride

-

Methanol

-

Pyridine (B92270) (optional, as catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Anhydride Formation: In a round-bottom flask, suspend (S)-malic acid in dichloromethane. Add acetic anhydride (typically 1.1 to 1.5 equivalents) to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction. Stir the mixture at room temperature until the malic acid has completely dissolved, indicating the formation of the cyclic anhydride.

-

Methanolysis: Cool the reaction mixture in an ice bath. Slowly add methanol (1.0 to 1.2 equivalents) to the solution. The methanol will preferentially attack the less sterically hindered carbonyl group of the anhydride, leading to the formation of the 4-methyl ester.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure (S)-malic acid 4-Me ester.

Expected Yield: Yields for this type of procedure are typically in the range of 70-90%, depending on the specific reaction conditions and purification method.

Logical Workflow for the Synthesis of (S)-Malic Acid 4-Me Ester

Caption: Synthetic workflow for (S)-malic acid 4-Me ester.

Applications in Asymmetric Synthesis

(S)-Malic acid 4-Me ester serves as a versatile chiral building block for the synthesis of a variety of complex molecules. The free carboxylic acid at C1 can be readily transformed into amides, esters, or reduced to an alcohol, while the hydroxyl group at C2 can be protected, oxidized, or used as a stereodirecting group.

Synthesis of Chiral Butyrolactones

One of the key applications of (S)-malic acid 4-Me ester is in the synthesis of enantiomerically pure γ-butyrolactones. These motifs are prevalent in a wide range of natural products and pharmacologically active compounds.

Experimental Protocol: Synthesis of a Chiral Butyrolactone Precursor

This protocol outlines the conversion of (S)-malic acid 4-Me ester to a key butyrolactone intermediate through reduction and subsequent cyclization.

Materials:

-

(S)-Malic acid 4-Me ester

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF) or other suitable reducing agent

-

Tetrahydrofuran (THF), anhydrous

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reduction of the Carboxylic Acid: Dissolve (S)-malic acid 4-Me ester in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess borane (B79455) by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

-

Lactonization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude diol in a suitable solvent (e.g., toluene (B28343) or dichloromethane) and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid. Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water, to drive the intramolecular esterification (lactonization).

-

Purification: After the reaction is complete (as monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution to remove the acid catalyst. Dry the organic layer, concentrate, and purify the resulting chiral butyrolactone by column chromatography or distillation.

Expected Yield and Enantiomeric Excess: The overall yield for this two-step process is generally good, often exceeding 70%. Since the chiral center is not directly involved in the reactions, the enantiomeric excess (e.e.) of the starting material is typically retained in the final product.

Reaction Pathway to a Chiral Butyrolactone

Caption: Pathway from (S)-malic acid 4-Me ester to a chiral butyrolactone.

Spectroscopic Data

The structure of (S)-malic acid 4-Me ester can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data for (S)-Malic Acid 4-Me Ester | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.52 (dd, 1H, J = 6.0, 4.0 Hz, -CH(OH)-), 3.72 (s, 3H, -OCH₃), 2.90 (dd, 1H, J = 16.8, 4.0 Hz, -CH₂-), 2.78 (dd, 1H, J = 16.8, 6.0 Hz, -CH₂-). The acidic protons of the carboxylic acid and hydroxyl group may show broad signals or be exchanged with D₂O. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.8 (C=O, acid), 172.1 (C=O, ester), 66.9 (-CH(OH)-), 52.1 (-OCH₃), 38.4 (-CH₂-). |

| IR (KBr, cm⁻¹) | ν: ~3500 (br, O-H), ~3200-2500 (br, O-H of COOH), ~1735 (C=O, ester), ~1710 (C=O, acid). |

| Mass Spectrometry (ESI-) | m/z: 147.0 [M-H]⁻. |

Conclusion

(S)-Malic acid 4-Me ester stands as a testament to the power of chiral pool synthesis. Its ready availability from inexpensive, natural (S)-malic acid, coupled with its versatile and predictable reactivity, makes it an invaluable tool for researchers, scientists, and drug development professionals. The ability to selectively manipulate the functional groups at C1, C2, and C4 provides a robust platform for the stereocontrolled synthesis of a wide range of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of reliable and efficient chiral building blocks like (S)-malic acid 4-Me ester will undoubtedly increase, paving the way for new discoveries in medicine, materials science, and beyond.

References

- 1. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]

- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Malic acid 4-Me ester molecular weight and formula

This document provides the core physicochemical properties of Malic Acid 4-Me Ester, a derivative of malic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties

This compound, also known as 4-methyl malate, is a mono-methyl ester of malic acid. Its fundamental molecular attributes are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₈O₅ | [1][2][3][4] |

| Molecular Weight | 148.11 g/mol | [1][2] |

| CAS Number | 66178-02-7 | [1][2][3][5] |

Chemical Structure and Properties

The structure of this compound consists of a four-carbon dicarboxylic acid backbone (butanedioic acid) with a hydroxyl group at the C-2 position and a methyl ester at the C-4 carboxyl group.

As the user's request for experimental protocols and signaling pathways is not applicable to the query for basic molecular properties, a visualization of the relationship between the compound and its key identifiers is provided below.

Caption: Relationship between this compound and its key properties.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Utilizing (S)-Malic Acid 4-Methyl Ester as a Chiral Pool Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Malic acid and its esters are versatile and cost-effective chiral building blocks extensively utilized in asymmetric synthesis. Their inherent chirality, multiple functional groups, and availability from the natural chiral pool make them ideal starting materials for the enantioselective synthesis of complex molecules, including natural products and pharmaceutical intermediates. This application note details the use of a derivative of (S)-malic acid, specifically diethyl (S)-2-hydroxysuccinate (diethyl (S)-malate), in the stereoselective synthesis of the pharmaceutical agent (+)-pilocarpine. The protocols provided herein offer a detailed guide for the key synthetic transformations, highlighting the utility of malic acid derivatives in constructing stereochemically rich structures.

Core Application: Enantioselective Synthesis of (+)-Pilocarpine

A key application of chiral pool materials derived from (S)-malic acid is the synthesis of (+)-pilocarpine, a cholinergic agonist used in the treatment of glaucoma and xerostomia. The synthesis leverages the stereocenter of diethyl (S)-malate to establish the desired stereochemistry in the target molecule. A critical step in this synthesis is the diastereoselective α-alkylation of diethyl (S)-malate.

Synthetic Workflow Overview

The overall synthetic strategy involves the diastereoselective alkylation of diethyl (S)-malate, followed by a series of transformations to construct the lactone and imidazole (B134444) rings of (+)-pilocarpine.

Caption: Synthetic workflow from Diethyl (S)-malate to (+)-Pilocarpine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key diastereoselective alkylation step in the synthesis of a (+)-pilocarpine precursor.

| Starting Material | Product | Yield (%) | Diastereomeric Ratio (2S,3R) : (2S,3S) | Enantiomeric Excess (ee%) of Final Product |

| Diethyl (S)-malate | Diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate | 70 | 92 : 8 | >99% for (+)-Pilocarpine |

Experimental Protocols

Protocol 1: Diastereoselective α-Alkylation of Diethyl (S)-malate[1]

This protocol describes the preparation of diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate from diethyl (S)-malate.

Materials:

-

Diethyl (S)-malate

-

Diisopropylamine (B44863) (freshly distilled)

-

n-Butyllithium (in hexane)

-

Tetrahydrofuran (THF, dry)

-

3-Bromo-1-propene (Allyl bromide)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel (for flash chromatography)

-

Argon gas

Equipment:

-

500-mL three-necked flask

-

100-mL pressure-equalizing dropping funnel with serum cap

-

Low-temperature thermometer

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Ice/salt bath

-

Syringes

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Apparatus Setup: Assemble a dry 500-mL three-necked flask equipped with a magnetic stirring bar, a dropping funnel, a three-way stopcock, and a low-temperature thermometer. Fill the apparatus with argon and maintain a positive pressure of argon throughout the reaction.

-

LDA Preparation: Charge the flask with 17 mL (120 mmol) of diisopropylamine and 200 mL of dry THF. Cool the solution to -75 °C in a dry ice/acetone bath. With stirring, add 100 mmol of n-butyllithium in hexane (B92381) from the dropping funnel over 10 minutes.

-

Enolate Formation: After stirring the LDA solution for 30 minutes, add a mixture of 9.51 g (50 mmol) of diethyl (S)-malate and 5 mL of THF dropwise via syringe, maintaining the temperature below -60 °C. The addition should take approximately 10 minutes.

-

Alkoxide Enolate Formation: Replace the dry ice bath with an ice/salt bath and allow the reaction mixture to warm to -20 °C over 30 minutes. Stir the solution at -20 °C ± 2 °C for an additional 30 minutes, then cool it back down to -75 °C.

-

Alkylation: To the prepared alkoxide enolate solution, add 10.7 mL (124 mmol) of 3-bromo-1-propene via syringe over 5 minutes, ensuring the temperature does not rise above -70 °C.

-

Reaction Progression: Continue stirring at -75 °C for 2 hours, then allow the reaction to warm to -5 °C overnight.

-

Quenching: Quench the reaction by adding a solution of 12 g (200 mmol) of glacial acetic acid in 20 mL of diethyl ether at -50 °C.

-

Work-up: Pour the reaction mixture into a 1-L separatory funnel containing 500 mL of ether and 70 mL of water.

-

Extraction: Wash the organic layer successively with 40 mL each of saturated sodium bicarbonate and saturated sodium chloride solutions. Extract the aqueous phases with two 200-mL portions of ether.

-

Drying and Concentration: Combine the ethereal solutions and dry them over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator at a bath temperature no higher than 35 °C, followed by high vacuum to yield the crude product as a yellow oil.

-

Purification: Purify the crude product by flash chromatography on silica gel using a 1:1 mixture of diethyl ether and pentane (B18724) as the eluent. Combine the fractions containing the product to yield 8.0 g (70%) of pure diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate.

Characterization: The diastereomeric ratio of the product is determined to be 92:8 [(2S,3R) : (2S,3S)] by capillary gas chromatography.

Protocol 2: Conversion to (+)-Pilocarpine

The following steps outline the general transformations required to convert diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate to (+)-pilocarpine. Detailed experimental procedures for these steps can be found in the cited literature and involve standard synthetic transformations.

-

Lactonization: The diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate is converted to the corresponding γ-butyrolactone, homopilopic acid, through hydrolysis and subsequent cyclization.

-

Functional Group Manipulation: The allyl group is transformed into the ethyl group found in pilocarpine, typically through oxidation and subsequent reduction or other standard methods.

-

Imidazole Ring Formation: The final step involves the construction of the imidazole ring. This is often achieved by reacting an appropriate intermediate derived from the lactone with a reagent that provides the necessary atoms for the imidazole ring, such as formamide (B127407) or other related reagents.[1]

The final product, (+)-pilocarpine, is obtained with high enantiomeric purity (>99% ee).[2]

Logical Relationships in Diastereoselective Alkylation

The stereochemical outcome of the alkylation reaction is controlled by the formation of a specific chelated enolate intermediate.

Caption: Key factors influencing the diastereoselectivity of the alkylation.

Conclusion

(S)-Malic acid and its esters, such as diethyl (S)-malate, serve as excellent chiral synthons for the asymmetric synthesis of complex molecules. The detailed protocol for the diastereoselective alkylation of diethyl (S)-malate demonstrates a practical and efficient method for introducing a new stereocenter with high control. This approach provides a reliable pathway to valuable intermediates for the synthesis of pharmaceuticals like (+)-pilocarpine, showcasing the power of chiral pool-based strategies in modern organic synthesis. Researchers in drug discovery and development can leverage these methodologies to access enantiomerically pure compounds with high efficiency and stereocontrol.

References

Application Note and Protocol: Selective Esterification of Malic Acid to its 4-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective synthesis of malic acid 4-methyl ester, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presented method is a plausible approach based on established principles of selective catalysis on a solid support, aiming to favor the esterification of the less sterically hindered C4 carboxylic acid. This protocol offers a straightforward and efficient procedure for laboratory-scale synthesis, purification, and characterization of the target compound.

Introduction

Malic acid, a dicarboxylic acid with a hydroxyl group at the C2 position, presents a challenge in selective mono-esterification due to the presence of two carboxylic acid functionalities with different chemical environments. The selective esterification to its 4-methyl ester is a key transformation for the synthesis of various derivatives where the C1 carboxylic acid remains available for further modification. This protocol leverages the principles of heterogeneous catalysis using activated alumina (B75360). The underlying hypothesis is that the malic acid will preferentially adsorb onto the alumina surface via the more sterically accessible and potentially electronically favored C1 carboxyl and the adjacent hydroxyl group, leaving the C4 carboxyl group available for esterification with methanol (B129727).

Experimental Protocol

Materials and Equipment

-

DL-Malic Acid (≥99%)

-

Methanol (anhydrous, ≥99.8%)

-

Activated Alumina (neutral, Brockmann I, standard grade, ~150 mesh, 58 Å)

-

Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure

1. Catalyst Activation:

-

Activate the neutral alumina by heating at 200°C under vacuum for 4 hours to remove any adsorbed water.

-

Allow the alumina to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) before use.

2. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add DL-malic acid (1.34 g, 10 mmol) and the activated neutral alumina (5.0 g).

-

Add anhydrous dichloromethane (100 mL) to the flask to create a slurry.

-

Stir the slurry at room temperature for 30 minutes to allow for the adsorption of malic acid onto the alumina surface.

3. Esterification Reaction:

-

Add anhydrous methanol (4.0 mL, 100 mmol, 10 equivalents) to the slurry.

-

Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 40-45°C).

-

Maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis (e.g., by LC-MS).

4. Work-up and Purification:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the alumina by vacuum filtration through a pad of celite, washing the filter cake with dichloromethane (3 x 20 mL).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted malic acid and the 1-methyl ester isomer.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Product Characterization:

-

The resulting product, malic acid 4-methyl ester, should be a crystalline solid.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Malic Acid (Starting Material) | Malic Acid 4-Methyl Ester (Product) |

| Molecular Formula | C₄H₆O₅ | C₅H₈O₅ |

| Molecular Weight | 134.09 g/mol | 148.11 g/mol |

| Appearance | White crystalline powder | Crystalline solid[1] |

| Melting Point | 130-133 °C | Not available |

| Boiling Point | Not applicable | 357.7±27.0 °C (Predicted)[1] |

| Solubility | Soluble in water, ethanol, acetone | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.0 (br s, 2H, COOH), 5.5 (br s, 1H, OH), 4.18 (dd, J=7.2, 4.8 Hz, 1H, CH), 2.55-2.65 (m, 1H, CH₂), 2.40-2.50 (m, 1H, CH₂) | δ ~12.8 (br s, 1H, COOH), ~5.6 (d, 1H, OH), ~4.3 (m, 1H, CH-OH), 3.60 (s, 3H, OCH₃), ~2.7 (dd, 1H, CH₂), ~2.5 (dd, 1H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.5 (COOH), 172.9 (COOH), 66.5 (CH-OH), 40.5 (CH₂) | δ ~174 (COOH), ~171 (C=O, ester), ~67 (CH-OH), 51.5 (OCH₃), ~38 (CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~3000-2500 (O-H, acid), ~1730 (C=O) | ~3450 (O-H), ~3200-2600 (O-H, acid), ~1735 (C=O, ester), ~1710 (C=O, acid) |

| Mass Spec (ESI-) | m/z 133.01 [M-H]⁻ | m/z 147.03 [M-H]⁻ |

Note: NMR data for the product are representative and based on predicted chemical shifts and comparison with similar structures.

Mandatory Visualization

Caption: Experimental workflow for the selective synthesis of malic acid 4-methyl ester.

References

Application Notes and Protocols: The Use of Malic Acid Esters in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of malic acid and its esters as versatile chiral building blocks in the synthesis of pharmaceuticals. The focus is on leveraging the inherent chirality of malic acid to achieve enantioselective synthesis of complex drug molecules. Detailed experimental protocols for the synthesis of the anti-tumor alkaloid (S)-(-)-crispine A from L-malic acid are provided as a key example.

Introduction

L-Malic acid, a naturally occurring and readily available dicarboxylic acid, represents a valuable starting material in the "chiral pool" for asymmetric synthesis. Its stereochemistry can be effectively transferred to target molecules, making it an attractive choice for the synthesis of enantiomerically pure pharmaceuticals. The C4 backbone of malic acid offers multiple functionalization points, allowing for the construction of diverse molecular architectures. While the direct use of "Malic acid 4-Me ester" in a prominent pharmaceutical synthesis remains to be broadly documented, the application of L-malic acid itself showcases the potential of its esterified derivatives.

A significant example of L-malic acid's application is in the asymmetric synthesis of (S)-(-)-crispine A, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid with demonstrated anti-tumor activity.[1] This synthesis effectively utilizes L-malic acid as both a chiral auxiliary and a structural component of the final molecule.

Application: Asymmetric Synthesis of (S)-(-)-Crispine A

The synthesis of (S)-(-)-crispine A from L-malic acid is a multi-step process that establishes the desired stereochemistry early on and carries it through to the final product. The key stages of this synthesis are:

-

Formation of a Chiral Succinimide (B58015) Intermediate: L-malic acid is condensed with homoveratrylamine (3,4-dimethoxyphenethylamine) to form a chiral N-substituted 3-hydroxysuccinimide. This step locks in the stereocenter from L-malic acid.

-

Cyclization: The hydroxyl group of the succinimide intermediate is activated, typically by conversion to a mesylate, followed by a Pictet-Spengler-type cyclization to form the tricyclic pyrrolo[2,1-a]isoquinolinone core.

-

Reduction: The final step involves the reduction of the lactam and other functional groups to yield the target alkaloid, (S)-(-)-crispine A.

This synthetic strategy has been shown to produce (S)-(-)-crispine A with very high enantiomeric purity, achieving an enantiomeric excess (ee) of 99.99%.[1]

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Condensation | L-Malic Acid, Homoveratrylamine | (S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide | Not explicitly reported | >99% (assumed from starting material) |

| 2 | Cyclization | (S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide | (1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one | Not explicitly reported | >99% (assumed) |

| 3 | Reduction | (1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one | (S)-(-)-Crispine A | Not explicitly reported | 99.99% |

Note: While the overall synthesis is well-established, specific yields for each step were not available in the reviewed literature. The high enantiomeric excess of the final product indicates excellent stereochemical control throughout the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (S)-(-)-crispine A from L-malic acid.

Step 1: Synthesis of (S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide

Objective: To synthesize the chiral succinimide intermediate by condensing L-malic acid with homoveratrylamine.

Materials:

-

L-Malic acid

-

Homoveratrylamine (3,4-dimethoxyphenethylamine)

-

Dean-Stark apparatus

Procedure:

-

A mixture of L-malic acid (1.0 equivalent) and homoveratrylamine (1.0 equivalent) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-N-(3,4-dimethoxyphenethyl)-2-hydroxysuccinimide.

Step 2: Synthesis of (1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one

Objective: To perform an intramolecular cyclization to form the tricyclic core of crispine A.

Materials:

-

(S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA)

-

Formic acid

Procedure:

-

To a solution of (S)-N-(3,4-dimethoxyphenethyl)-2-hydroxysuccinimide (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, methanesulfonyl chloride (1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

Formic acid is then added to the reaction mixture, and it is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield (1S)-1-hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one.

Step 3: Synthesis of (S)-(-)-Crispine A

Objective: To reduce the tricyclic intermediate to the final product, (S)-(-)-crispine A.

Materials:

-

(1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

A solution of (1S)-1-hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one (1.0 equivalent) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (excess) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature until the starting material is fully consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford (S)-(-)-crispine A.

Visualizations

Experimental Workflow for the Synthesis of (S)-(-)-Crispine A

Caption: Synthetic workflow for (S)-(-)-Crispine A.

Signaling Pathway (Illustrative)

While the direct signaling pathway of crispine A is complex and subject to ongoing research, its anti-tumor activity is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

References

Application Note: HPLC Purity Analysis of Malic acid 4-Me ester

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of Malic acid 4-Me ester, a key intermediate in pharmaceutical synthesis and other chemical industries. This document provides a detailed application note and protocol for the analysis of this compound, ensuring accurate quantification and impurity profiling. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical procedure.

Introduction

This compound (Methyl (S)-2-hydroxy-3-carboxypropanoate) is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is an ideal technique for assessing the chemical purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2]

This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of the purity of this compound and the quantification of its potential impurities. The method utilizes a C18 stationary phase and an acidic mobile phase to achieve optimal separation.

Principle

The separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group in this compound and potential acidic impurities, leading to better retention and peak shape.[3] Components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance at a low wavelength, where the ester and potential impurities exhibit absorbance. A photodiode array (PDA) detector is recommended for assessing peak purity by comparing UV spectra across each chromatographic peak.[4]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100/1200 series or equivalent with quaternary pump, autosampler, column oven, and PDA detector |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (known purity)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (85%, analytical grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Autosampler vials

-

Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

-

Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

-

Add approximately 500 mL of HPLC grade water and swirl to mix.

-

Bring the volume to 1 L with HPLC grade water and mix thoroughly.

-

Degas the solution before use.

Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the sample diluent.

Standard Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the sample diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the sample diluent and mix well.

Sample Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

-

Follow steps 2-4 of the Standard Solution Preparation.

-

Filter the final solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

| %RSD of Retention Time (n=6) | ≤ 1.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (Concentration Range) | 0.05 - 1.5 mg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 mg/mL |

| Limit of Quantification (LOQ) | 0.05 mg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

Visualizations

Experimental Workflow

Caption: Workflow for HPLC purity analysis of this compound.

Principle of Separation

Caption: Principle of reversed-phase HPLC separation of this compound.

References

Application Note: Gas Chromatography Conditions for the Separation of Malic Acid Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malic acid is a dicarboxylic acid that plays a crucial role in various metabolic pathways and is a key component in many food products, beverages, and pharmaceutical formulations. The quantitative analysis of malic acid is essential for quality control, metabolic studies, and drug development. Gas chromatography (GC) offers a high-resolution technique for this purpose. However, due to the low volatility and thermal instability of malic acid, direct GC analysis is challenging.[1]

This application note provides detailed protocols for the derivatization of malic acid into its corresponding esters, making it amenable to GC analysis. The primary methods covered are silylation and alkylation, which convert the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives.[1][2]

Derivatization Methods

To improve chromatographic behavior, derivatization is a necessary step for compounds like malic acid which have high boiling points.[3] The most common approaches are silylation and alkylation (esterification).

-

Silylation: This process involves replacing the active hydrogen atoms in the carboxyl and hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2][4] Silylation reactions with BSTFA are often rapid and can be performed at room temperature.[2]

-

Alkylation: This method converts carboxylic acids into their ester forms, such as methyl or butyl esters.[1][5] This can be achieved using reagents like an alcohol in the presence of an acid catalyst or through reactions with alkyl halides.[1][5] For instance, butyl esters of malic acid have been successfully produced for GC analysis in wine samples using tetramethyl ammonium (B1175870) hydroxide (B78521) and iodobutane.[5]

Gas Chromatography Conditions

The following table summarizes typical GC conditions for the analysis of derivatized malic acid esters based on published methods.

| Parameter | Method 1: Silylation (BSTFA)[6] | Method 2: Silylation (MTBSTFA)[4] | Method 3: Butylation[5] |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Tetramethyl ammonium hydroxide & Iodobutane |

| GC System | PerkinElmer Clarus 580 | GC-MS | Not Specified |

| Column | Elite 5 (30 m x 0.25 mm id, 0.25 µm film thickness) | Not Specified | Not Specified |

| Carrier Gas | Helium (3 mL/min, constant flow) | Not Specified | Not Specified |

| Injector Temperature | 250°C | Not Specified | Not Specified |

| Detector Temperature | 250°C (FID) | Not Specified | Not Specified |

| Oven Program | 40°C (1 min), then 10°C/min to 250°C | Not Specified | Not Specified |

| Injection Mode | Split (10:1) | Not Specified | Not Specified |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometry (MS) | Not Specified |

Experimental Protocols

Protocol 1: Silylation of Malic Acid using BSTFA

This protocol is based on the method described for the analysis of carboxylic acids.[2][6]

Materials:

-

Malic acid standard or sample extract

-

Dimethylformamide (DMF), anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

GC vials (2 mL) with caps

-

Micropipettes

-

Vortex mixer

-

Heating block or oven (optional)

Procedure:

-

Sample Preparation: Prepare a stock solution of malic acid (e.g., 1 mg/mL) in anhydrous DMF. If using a solid sample, accurately weigh 10-20 mg into a headspace vial.[6] For liquid samples, evaporate the solvent to dryness under a stream of nitrogen before redissolving in DMF.

-

Derivatization:

-

Transfer 1 mL of the malic acid solution into a GC vial.

-

Add 30 µL of BSTFA to the vial.[6] The reaction is often complete at room temperature.[2]

-

For solid samples, add 30 µL of BSTFA directly to the vial containing the solid acid.[6]

-

Cap the vial tightly and vortex for 1 minute.

-

While the reaction can proceed at room temperature, heating at a specific temperature (e.g., 200°C for 5 minutes for headspace analysis) can be applied if necessary.[6]